molecular formula C21H19BrCl2N2O B12000576 2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B12000576
M. Wt: 466.2 g/mol
InChI Key: FQRPLRFJHXPYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, often involving catalysts to facilitate the formation of the spiro structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality and yield, and adhering to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-9-chloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane]
  • 9-Bromo-2-(4-chlorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane]
  • 9-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]

Uniqueness

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19BrCl2N2O

Molecular Weight

466.2 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C21H19BrCl2N2O/c22-14-6-4-13(5-7-14)18-12-19-16-10-15(23)11-17(24)20(16)27-21(26(19)25-18)8-2-1-3-9-21/h4-7,10-11,19H,1-3,8-9,12H2

InChI Key

FQRPLRFJHXPYKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.